molecular formula C21H25N5O2S B2688163 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105237-74-8

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

カタログ番号: B2688163
CAS番号: 1105237-74-8
分子量: 411.52
InChIキー: HWMAGVVLWMPDGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound belongs to the pyrazolo-pyridazine class, characterized by a fused heterocyclic core with a thioacetamide side chain and a tetrahydrofuran-derived substituent. Its structure includes a 3,4-dimethylphenyl group at the pyrazole ring, a methyl group at the pyridazine moiety, and a thioether linkage connecting the core to an N-(tetrahydrofuran-2-yl)methylacetamide group.

特性

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25-21(20)29-12-19(27)22-10-17-5-4-8-28-17/h6-7,9,11,17H,4-5,8,10,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMAGVVLWMPDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a pyrazole derivative with potential therapeutic applications. Pyrazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23N5OS
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 1105203-96-0

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit various cancer cell lines. A study highlighted that similar pyrazole derivatives effectively inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer proliferation and survival .

Case Study :
A recent study tested a series of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives had a synergistic effect when combined with doxorubicin, enhancing cytotoxicity compared to the drug alone .

Anti-inflammatory Activity

Pyrazole compounds have also been noted for their anti-inflammatory effects. Preclinical models suggest that they can reduce inflammation markers significantly. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. Compounds similar to the one studied have shown effectiveness against various bacterial strains through mechanisms that disrupt bacterial cell wall synthesis and function .

The biological activity of 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be attributed to several mechanisms:

  • Inhibition of Kinases : Targeting specific kinases involved in cell signaling pathways crucial for cancer cell survival.
  • Modulation of Inflammatory Pathways : Reducing the expression of inflammatory mediators.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

Research Findings Summary

Activity TypeMechanismKey Findings
AnticancerKinase inhibitionEffective against BRAF(V600E), EGFR; synergistic with doxorubicin
Anti-inflammatoryCytokine modulationReduces TNF-alpha and IL-6 levels in preclinical models
AntimicrobialDisruption of bacterial functionsEffective against several bacterial strains; mechanism involves cell wall disruption

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Pyrazolo Derivatives

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Pyrazolo[3,4-d]pyridazine 3,4-Dimethylphenyl, methyl, thioacetamide, tetrahydrofuran-methyl Hypothesized kinase modulation
2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-thiadiazole (13a–13d) Pyrazole-thiadiazole 4-Nitrophenyl, methyl, hydrazone Antimicrobial activity
N-Substituted 1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl, chlorobenzyl/arylpiperazine Anticancer screening
Pyrazolo[3,4-b]pyridine-N-acetamide derivatives Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, methyl, phenylacetamido Not reported

Key Observations:

Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyridazine core differs from pyrazolo[3,4-b]pyridine () and pyrazolo[3,4-d]pyrimidine () in nitrogen positioning, which may alter electron distribution and binding affinity .

Substituent Effects: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the 4-nitrophenyl group in , favoring membrane permeability but possibly reducing solubility . The thioacetamide linkage may confer redox activity or metal-binding capacity, unlike the hydrazone or acetamide groups in analogs .

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution at the pyridazine C7 position, similar to methods in (K₂CO₃/DMF-mediated coupling) . Contrastingly, thiadiazole derivatives () require triethylamine-mediated cyclization in ethanol, highlighting divergent reaction conditions for side-chain incorporation .

Pharmacological and Physicochemical Insights

Table 2: Hypothesized Properties Based on Structural Analogues

Property Target Compound 4-Nitrophenyl-thiadiazole Pyrazolo[3,4-d]pyrimidine
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (polar nitro group) ~4.1 (chlorobenzyl substituent)
Solubility Moderate (tetrahydrofuran enhances polarity) Low (crystalline thiadiazole core) Very low (highly aromatic)
Target Selectivity Kinases (e.g., JAK/STAT pathway) Bacterial enzymes (e.g., dihydrofolate reductase) Tyrosine kinases

Research Findings from Analogues:

  • Antimicrobial Activity : Thiadiazole derivatives () show efficacy against Gram-positive bacteria, attributed to nitro group electron-withdrawing effects enhancing target binding . The target compound’s dimethylphenyl group may reduce this activity but improve mammalian cell penetration.
  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines () exhibit IC₅₀ values <1 μM against EGFR kinase due to planar core intercalation.
  • Metabolic Stability : The tetrahydrofuran moiety in the target compound could reduce CYP450-mediated oxidation compared to ’s phenylacetamido group, improving half-life .

Q & A

Q. What is the general synthetic route for 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and what parameters are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyridazine core, followed by thioacetamide coupling and tetrahydrofuran-methyl group functionalization. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) for nucleophilic substitution reactions .
  • Catalysts : Use of base catalysts (e.g., triethylamine) for thioacetamide bond formation . Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to isolate intermediates and minimize side products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromaticity of the pyrazolo[3,4-d]pyridazine core .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .

Q. What standard assays are used to evaluate its physicochemical properties (e.g., solubility, stability)?

  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy .
  • Stability : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) with HPLC quantification of degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from tautomerism in the pyridazine ring or residual solvents. Mitigation strategies include:

  • Deuterated solvent exchange : To identify solvent peaks in NMR .
  • Dynamic HPLC-MS : To detect tautomeric forms under varying pH conditions .
  • Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Q. What experimental design principles apply to studying its bioactivity in enzyme inhibition assays?

  • Enzyme selection : Prioritize kinases or purine-binding enzymes due to structural mimicry of the pyridazine core with purine bases .
  • Dose-response curves : Use IC₅₀ determinations with positive controls (e.g., staurosporine for kinases) and triplicate measurements to ensure reproducibility .
  • Negative controls : Include solvent-only and scrambled peptide controls to rule out non-specific binding .

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Common bottlenecks include steric hindrance from the tetrahydrofuran-methyl group. Solutions involve:

  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) during intermediate steps .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .

Q. What strategies are effective for designing derivatives with enhanced pharmacological activity?

  • Structure-Activity Relationship (SAR) : Modify substituents on the 3,4-dimethylphenyl group to alter hydrophobicity or hydrogen-bonding capacity .
  • Bioisosteric replacement : Substitute the tetrahydrofuran moiety with morpholine or pyrrolidine to improve metabolic stability .
  • In silico docking : Use AutoDock or Schrödinger to predict binding affinities against target proteins (e.g., EGFR, PI3K) .

Q. How should researchers handle contradictory bioactivity data across cell-based vs. in vivo models?

Discrepancies may arise from differences in metabolic activation or bioavailability. Address by:

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .
  • Species-specific assays : Compare human vs. murine cell lines to identify translational gaps .

Methodological Notes

  • Key references : Prioritize synthesis protocols from , bioactivity assays from , and analytical methods from .

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